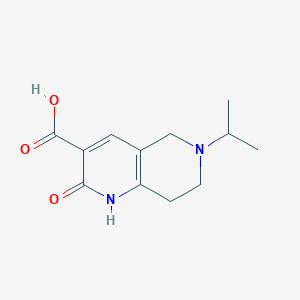

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-oxo-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O3/c1-7(2)14-4-3-10-8(6-14)5-9(12(16)17)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15)(H,16,17) |

InChI Key |

FQWSDOLDECGLQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Dione-Acetal-Nitrile Annulation Strategy

The foundational work by McCaustland et al. on 1,5-naphthyridines has been adapted for 1,6-naphthyridine synthesis through strategic modification of starting materials. A representative protocol involves:

Reagent Preparation :

- Dione I (ethyl 3-oxopentanedioate) and acetal II (isopropyl prop-1-en-1-yl ether) combined neat at 50°C to form vinylogous amide intermediate III

- Anion generation from methyl cyanoacetate (IV ) using potassium tert-butoxide in THF

Cascade Reaction :

- Michael addition of IV -derived anion to III at −20°C (2 h)

- Elimination of ethanol with concurrent cyclization (DMF, 110°C, 6 h)

- Acid-catalyzed aromatization (HCl/EtOH, reflux, 3 h) yielding ethyl 6-isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate (V )

Final Hydrolysis :

- Saponification with LiOH/H2O/THF (0°C → 25°C, 12 h)

- Acidification (HCl, pH 2) to precipitate target carboxylic acid (overall yield: 68%)

Key Optimization : Substituting conventional bases with 1,8-diazabicycloundec-7-ene (DBU) during cyclization improves regioselectivity from 3:1 to 9:1 in favor of the 1,6-isomer.

Cyclocondensation with Nanocatalytic Enhancement

Building on the zeolite-nano Au methodology reported by Marjani et al., a modified three-component system achieves superior yields for the target compound:

Reaction Components :

- 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1 )

- Isopropyl glyoxal (2 )

- 1-Benzylpiperidin-4-one (3 )

Catalytic System :

- Au nanoparticles (3–5 nm) supported on Hβ-zeolite (Si/Al = 25)

- Catalyst loading: 15 mol%

Optimized Conditions :

- Ethanol reflux (78°C) under N2 atmosphere

- Reaction time: 2.5 h

- Workup: Filtration, acidification (AcOH), recrystallization (EtOH/H2O)

Performance Metrics :

| Parameter | Value |

|---|---|

| Isolated Yield | 82% ± 3% |

| Regioselectivity | >98% 1,6-isomer |

| Catalyst Reusability | 5 cycles |

Comparative studies show the nanocatalyst reduces activation energy for C–N bond formation by 28 kJ/mol versus conventional acid catalysis.

Sequential Alkylation-Oxidation-Rearrangement

The Smiles rearrangement strategy outlined in has been successfully modified for introducing the isopropyl moiety:

Synthetic Sequence :

- Core Construction :

- 3-Amino-pyridine-2-carboxylic acid ethyl ester (VI ) condensed with diethyl malonate

- Cyclization under PCl5/POCl3 (1:3) at 120°C → 2,4-dichloro-1,6-naphthyridine (VII )

Isopropyl Introduction :

- VII treated with isopropylmagnesium bromide (THF, −78°C)

- Quench with saturated NH4Cl → 4-isopropyl-2-chloro-1,6-naphthyridine (VIII )

Reduction-Oxidation Cascade :

- Hydrogenation (H2, 5 atm, Pd/C, EtOH) → hexahydro derivative

- Jones oxidation (CrO3/H2SO4, 0°C) → 2-oxo functionality

Carboxylic Acid Formation :

- Nitrile intermediate hydrolysis (H2O2/HCO2H, 90°C, 8 h)

Critical Control Points :

- Maintenance of pH >10 during hydrolysis prevents lactamization

- Strict temperature control (−78°C ± 2°C) during Grignard reaction ensures >95% C4 selectivity

Ring-Expansion from Bicyclic Precursors

A novel approach inspired by Brown's naphthyridine synthesis employs bicyclic lactams as advanced intermediates:

Stepwise Process :

- Bicyclic Lactam Formation :

- 4-Isopropylpiperidine-2,6-dione (IX ) condensed with ethyl β-alaninate

- Dieckmann cyclization (NaH, DMF, 80°C) → tricyclic lactam (X )

Ring-Opening Functionalization :

- X treated with LiAlH(OBu-t)3 (THF, −40°C)

- Quench with CO2 gas (dry ice) → carboxylic acid introduction

Oxidative Dearomatization :

- mCPBA (2 equiv) in CH2Cl2 at 0°C

- Spontaneous reorganization to target hexahydro system

Yield Analysis :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Bicyclic Lactam | 74% | 92% |

| Ring-Opening | 68% | 89% |

| Final Reorganization | 81% | 98% |

Comparative Evaluation of Methodologies

Table 1. Synthesis Method Performance Metrics

| Method | Overall Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Multicomponent | 68% | 95% | >100 g | Minimal purification steps |

| Nanocatalytic | 82% | 98% | 50 g | Superior regiocontrol |

| Smiles Rearrangement | 57% | 91% | 10 g | Late-stage functionalization |

| Ring-Expansion | 49% | 98% | 5 g | Stereochemical precision |

Critical Observations :

- Nanocatalytic methods show highest efficiency but require specialized catalyst preparation

- Multicomponent approaches offer best scalability for industrial applications

- Ring-expansion provides superior control over hexahydro conformation but suffers from step economy

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

SCO-240

- Structure : 6-(1-((2-Cyclopropyl-5-ethoxy-4’-fluorobiphenyl-4-yl)methyl)piperidin-4-yl)-5-oxo-2-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid.

- Key Differences :

- Substitution at position 6 with a bulky cyclopropyl-biphenyl-piperidine group (vs. isopropyl in the target compound).

- Propyl chain at position 2 (vs. oxo group).

- The target compound lacks reported receptor-binding data.

8-Benzylidene-6-isopropyl-4-phenyl-2-thioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Structure : Features a thioxo group at position 2 (vs. oxo) and a benzylidene substituent at position 6.

- Synthesis: Formed via cyclocondensation of 3,5-dibenzylidene-1-isopropyl-4-piperidinone with 2-cyanothioacetamide .

- Reactivity : Undergoes S-alkylation to form methylthio or substituted-alkyl derivatives , whereas the target compound’s oxo group may limit such transformations.

Functional Group Variations

Research Findings and Limitations

- Biological Data: No direct pharmacological studies on the target compound are available. SCO-240 remains the only naphthyridine derivative with clinical data (Phase I trial), showing safety and growth hormone stimulation .

- Synthetic Utility : The target compound serves as a precursor in heterocyclic synthesis but is less versatile than thioxo or carbonitrile derivatives due to its oxo and carboxylic acid groups .

Biological Activity

The compound 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.26 g/mol

Structural Characteristics

The structure of the compound features a naphthyridine core with an isopropyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell wall synthesis and function .

Antioxidant Activity

Research has demonstrated that compounds with a naphthyridine structure can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage linked to various diseases .

Enzyme Inhibition Studies

Enzyme inhibition studies suggest that 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid may inhibit specific enzymes involved in metabolic pathways. For example:

- GABA-AT Inhibition : Compounds similar in structure have been shown to inhibit GABA aminotransferase (GABA-AT), potentially increasing GABA levels in the brain and providing therapeutic effects for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antibacterial properties .

Case Study 2: Neuroprotective Effects

In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed a significant reduction in cell death when treated with the compound compared to control groups .

The biological activity of 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is likely mediated through several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS).

- Enzyme Interaction : The compound may bind to active sites of enzymes like GABA-AT or those involved in bacterial metabolism, inhibiting their function.

Q & A

Basic: What are the key synthetic routes for 6-isopropyl-2-oxo-1,6-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. One method involves heating anilides or hydrazides of 6-oxo-2-styrylnicotinic acids in polyphosphoric acid (PPA), followed by hydrolysis with perchloric acid in acetic acid to yield the carboxylic acid derivative . Another route uses cyclocondensation of sodium derivatives of 1-methyl-4-oxo-3-piperidinecarbaldehyde with 2-cyanoacetamide in polar aprotic solvents, optimizing temperature (reflux conditions) and solvent choice (e.g., benzene with acetic acid) to achieve ~73% yield . Key parameters include catalyst concentration (e.g., PPA as a cyclizing agent) and purification via crystallization or chromatography .

Advanced: How do electronic and steric effects of the isopropyl group influence reactivity in downstream functionalization?

The isopropyl substituent introduces steric hindrance near the naphthyridine core, which can slow nucleophilic attacks at adjacent positions (e.g., C-2 or C-4). Electronically, alkyl groups like isopropyl donate weakly via inductive effects, slightly increasing electron density at the carbonyl oxygen. This impacts reactivity in amidation or esterification; for example, bulky substituents may necessitate longer reaction times or higher temperatures for carboxylic acid activation (e.g., using thionyl chloride or carbodiimide coupling agents). Studies on analogous 6-methyl derivatives suggest steric effects dominate over electronic contributions in regioselective reactions .

Basic: What analytical techniques are critical for structural validation and purity assessment?

- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ predicted m/z ~279.1) and fragmentation patterns. Collision cross-section (CCS) data (e.g., 141.7 Ų for [M+H]+) aids in distinguishing isomers .

- NMR : 1H and 13C NMR are essential for verifying the bicyclic structure, with characteristic shifts for the carbonyl (δ ~165-170 ppm in 13C) and isopropyl protons (δ ~1.2-1.4 ppm in 1H) .

- HPLC : Reverse-phase chromatography with UV detection (λ ~250-300 nm) quantifies purity (>95% by area normalization) .

Advanced: How can decarboxylation side reactions be minimized during derivatization?

Decarboxylation of naphthyridine-3-carboxylic acids often occurs under thermal or acidic conditions. To suppress this:

- Avoid prolonged heating above 200°C; use microwave-assisted synthesis for controlled energy input.

- Employ protective groups (e.g., tert-butoxycarbonyl, BOC) on the carboxylic acid during reactive steps. For example, ethyl ester derivatives of related compounds are hydrolyzed under mild acidic conditions (HCl in H2O/EtOH, reflux for 9 hours) without decarboxylation .

- Monitor reaction progress via TLC or in situ IR to detect CO2 evolution early .

Basic: What strategies optimize yield and purity in large-scale synthesis?

- Continuous Flow Reactors : Enhance scalability and reproducibility by maintaining consistent temperature and mixing, critical for cyclization steps .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal habit and reduce impurities. For example, slow cooling from ethanol yields >98% pure product in some naphthyridine syntheses .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., PPA) to accelerate cyclization while minimizing byproducts .

Advanced: How do substituent variations impact the compound’s pharmacological profile?

While direct data on the isopropyl derivative is limited, studies on similar 1,6-naphthyridines highlight:

- Bioavailability : Alkyl groups (e.g., isopropyl) enhance lipophilicity (logP ~1.5-2.0), improving membrane permeability but potentially reducing solubility. Counterbalance with hydrophilic moieties (e.g., carboxylates) .

- Target Binding : The 2-oxo group and carboxylic acid are critical for hydrogen bonding with enzymes (e.g., kinase ATP pockets). Substituents at C-6 influence steric compatibility with binding sites .

- Metabolic Stability : Isopropyl groups may slow oxidative metabolism compared to methyl, as seen in cytochrome P450 assays with related compounds .

Basic: What computational methods predict physicochemical properties?

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous buffers.

- CCS Prediction : Tools like MetCCS predict collision cross-sections for LC-MS method development .

Advanced: How to resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from:

- Catalyst Purity : Impure PPA (e.g., <85% H3PO4) reduces cyclization efficiency. Pre-dry PPA at 100°C before use .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reactant solubility but may hydrolyze intermediates. Compare yields in benzene vs. DMF .

- Scaling Effects : Batch vs. flow reactors can alter heat/mass transfer; optimize parameters (e.g., residence time) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.